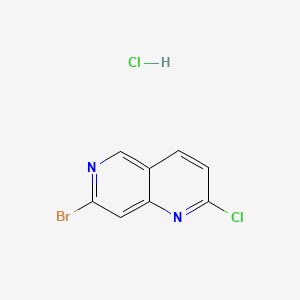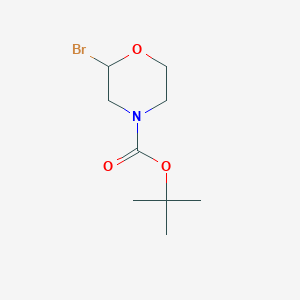
N-Boc-2-bromomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-bromomorpholine, also known as tert-butyl 2-bromomorpholine-4-carboxylate, is a chemical compound with the molecular formula C9H16BrNO3 and a molecular weight of 266.13 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-2-bromomorpholine can be synthesized through the reaction of 2-bromomorpholine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH) to facilitate the formation of the Boc-protected product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-bromomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Deprotection Reactions: Common reagents include TFA, HCl, or oxalyl chloride in methanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-azidomorpholine or 2-thiomorpholine derivatives.
Deprotection Reactions: The major product is 2-bromomorpholine after removal of the Boc group.
Aplicaciones Científicas De Investigación
N-Boc-2-bromomorpholine is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of N-Boc-2-bromomorpholine primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-2-chloromorpholine
- N-Boc-2-iodomorpholine
- N-Boc-2-fluoromorpholine
Uniqueness
N-Boc-2-bromomorpholine is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H16BrNO3 |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
tert-butyl 2-bromomorpholine-4-carboxylate |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(12)11-4-5-13-7(10)6-11/h7H,4-6H2,1-3H3 |
Clave InChI |
BVARHYVAKADMKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis{[(Z)-phenyl(2-phenylhydrazinylidene)methyl]diazene}](/img/structure/B14024184.png)

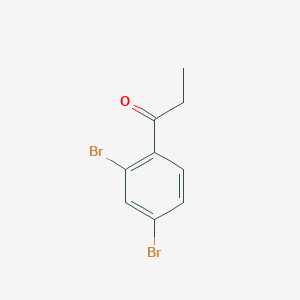

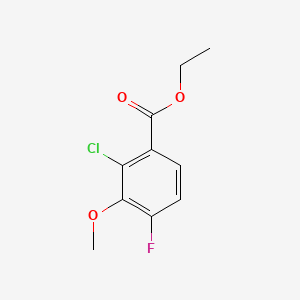
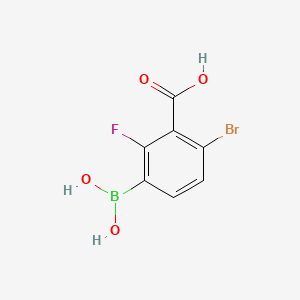
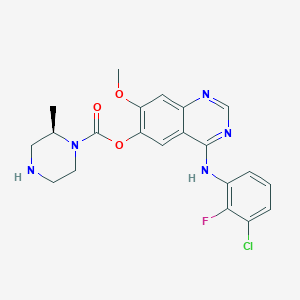
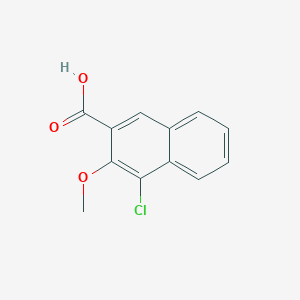

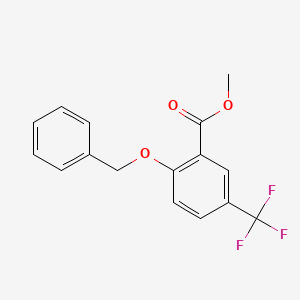
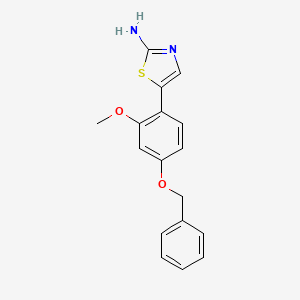
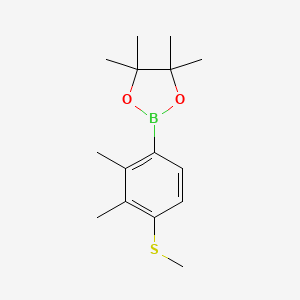
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
